Cas no 2137426-37-8 (2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid)
![2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid structure](https://ja.kuujia.com/scimg/cas/2137426-37-8x500.png)
2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid 化学的及び物理的性質
名前と識別子
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- 2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid
- 2137426-37-8
- EN300-743832
-
- インチ: 1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-8(13)4-7(12)5-9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7?,8-/m0/s1
- InChIKey: ODADLSCORSWAER-MQWKRIRWSA-N
- ほほえんだ: O[C@@H]1CN(C(=O)OC(C)(C)C)C(CC(=O)O)C1
計算された属性
- せいみつぶんしりょう: 245.12632271g/mol
- どういたいしつりょう: 245.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 87.1Ų
2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-743832-0.1g |
2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid |
2137426-37-8 | 95% | 0.1g |
$1207.0 | 2024-05-23 | |
Enamine | EN300-743832-0.5g |
2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid |
2137426-37-8 | 95% | 0.5g |
$1316.0 | 2024-05-23 | |
Enamine | EN300-743832-0.05g |
2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid |
2137426-37-8 | 95% | 0.05g |
$1152.0 | 2024-05-23 | |
Enamine | EN300-743832-5.0g |
2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid |
2137426-37-8 | 95% | 5.0g |
$3977.0 | 2024-05-23 | |
Enamine | EN300-743832-1.0g |
2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid |
2137426-37-8 | 95% | 1.0g |
$1371.0 | 2024-05-23 | |
Enamine | EN300-743832-0.25g |
2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid |
2137426-37-8 | 95% | 0.25g |
$1262.0 | 2024-05-23 | |
Enamine | EN300-743832-10.0g |
2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid |
2137426-37-8 | 95% | 10.0g |
$5897.0 | 2024-05-23 | |
Enamine | EN300-743832-2.5g |
2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid |
2137426-37-8 | 95% | 2.5g |
$2688.0 | 2024-05-23 |
2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid 関連文献
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acidに関する追加情報
2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid (CAS No. 2137426-37-8): A Comprehensive Overview
2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid (CAS No. 2137426-37-8) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as (S)-Boc-Hyp(OH)-Ac, is a chiral amino acid derivative that has garnered attention for its unique structural properties and potential therapeutic applications.
The chemical structure of 2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid is characterized by a pyrrolidine ring with a hydroxyl group and an acetic acid moiety. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring ensures the stability and reactivity of the compound during synthesis and biological studies. This structure provides a foundation for its use in various chemical reactions and biological assays.
Recent advancements in medicinal chemistry have highlighted the importance of chiral amino acid derivatives in drug discovery. (S)-Boc-Hyp(OH)-Ac has been studied for its potential as a building block in the synthesis of peptidomimetics and other bioactive molecules. Peptidomimetics are designed to mimic the structure and function of natural peptides, often with improved pharmacological properties such as enhanced stability, reduced toxicity, and increased bioavailability.
In the context of pharmaceutical research, 2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid has shown promise in the development of drugs targeting specific biological pathways. For instance, it has been utilized in the synthesis of compounds that modulate G protein-coupled receptors (GPCRs), which are key targets for a wide range of therapeutic agents. GPCRs play crucial roles in various physiological processes, including neurotransmission, hormone signaling, and immune responses.
One notable application of (S)-Boc-Hyp(OH)-Ac is in the field of cancer research. Studies have demonstrated its potential as a precursor for developing anti-cancer agents that target specific signaling pathways involved in tumor growth and metastasis. The hydroxyl group on the pyrrolidine ring can be functionalized to introduce various substituents, allowing for the creation of a diverse library of compounds with tailored biological activities.
Beyond its use in drug discovery, 2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid has also found applications in chemical biology. Researchers have employed this compound to study protein-protein interactions and post-translational modifications. The ability to incorporate this chiral amino acid derivative into peptides and proteins provides valuable insights into their structural and functional properties.
In addition to its synthetic utility, (S)-Boc-Hyp(OH)-Ac has been investigated for its potential as a probe molecule in cellular assays. Its unique chemical structure allows it to interact with specific cellular targets, making it useful for studying intracellular signaling pathways and protein dynamics. This property has led to its use in high-throughput screening (HTS) platforms, where it can be used to identify novel drug candidates or validate existing ones.
The synthesis of 2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid involves several well-established chemical reactions. The key steps include the formation of the pyrrolidine ring, introduction of the hydroxyl group, and protection with the Boc group. Recent advancements in synthetic methodologies have improved the efficiency and scalability of these processes, making it more accessible for large-scale production.
The purity and quality control of (S)-Boc-Hyp(OH)-Ac are critical factors in ensuring its effectiveness in various applications. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques to analyze the compound's purity and confirm its structure. These analytical methods provide essential data for researchers to validate their experimental results and ensure reproducibility.
In conclusion, 2-[(4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid (CAS No. 2137426-37-8) is a valuable compound with diverse applications in medicinal chemistry, pharmaceutical research, and chemical biology. Its unique structural features and synthetic versatility make it an attractive candidate for developing novel therapeutic agents and probing biological systems. As research continues to advance, this compound is likely to play an increasingly important role in driving innovation in these fields.
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